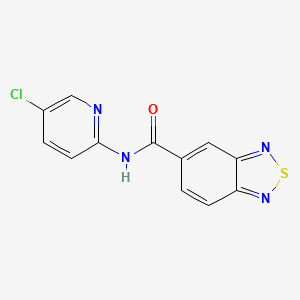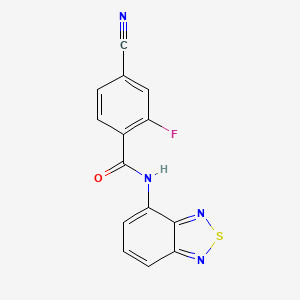![molecular formula C18H11NO3 B11483235 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl-](/img/structure/B11483235.png)
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-11H-10-oxa-5-azatetraphen-11-one is a heterocyclic compound that features both oxygen and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-11H-10-oxa-5-azatetraphen-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of a suitable amine with a ketone followed by cyclization can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-Acetyl-11H-10-oxa-5-azatetraphen-11-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-acetyl-11H-10-oxa-5-azatetraphen-11-one involves its interaction with molecular targets within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the context of its use, such as its role in inhibiting certain enzymes or affecting cellular processes.
Comparison with Similar Compounds
- 11-hydroxy-2,3,4,11-tetrahydro-1H-10-oxa-5-azatetraphen-1-one
- 10,11-dihydro-5H-dibenzo[b,f]azepine
Comparison: 2-Acetyl-11H-10-oxa-5-azatetraphen-11-one is unique due to its specific acetyl group and the presence of both oxygen and nitrogen in its ring structure. This distinguishes it from similar compounds which may lack these features or have different functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C18H11NO3 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
9-acetylchromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C18H11NO3/c1-10(20)11-6-7-15-12(8-11)9-14-17(19-15)13-4-2-3-5-16(13)22-18(14)21/h2-9H,1H3 |
InChI Key |
UXWLMFKAFWLICC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC3=C(C4=CC=CC=C4OC3=O)N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-pyridyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11483166.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483174.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11483176.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483178.png)
![N-[2-(4-methylquinolin-2-yl)phenyl]acetamide](/img/structure/B11483185.png)


![4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one](/img/structure/B11483191.png)


![2,4-dichloro-N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11483203.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)-2-methylbenzamide](/img/structure/B11483220.png)
![2-[(Z)-methoxy-NNO-azoxy]-1-(3-{[3-(trifluoromethyl)phenyl]sulfonyl}imidazolidin-1-yl)ethanone](/img/structure/B11483223.png)
